molecular formula C22H29ClN2O B11503608 Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone

Cat. No.: B11503608
M. Wt: 372.9 g/mol
InChI Key: YMONXMVRCJBRIA-UHFFFAOYSA-N
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Description

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone is a complex organic compound that combines the structural features of adamantane, piperazine, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action for Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone is unique due to its combination of adamantane, piperazine, and a substituted phenyl group

Biological Activity

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the adamantane family, characterized by its unique bicyclic structure. Its molecular formula is C22H28ClN2OC_{22}H_{28}ClN_{2}O with a molecular weight of approximately 372.93 g/mol. The presence of the piperazine moiety and the chloro-substituted aromatic ring contributes to its biological properties.

Adamantane derivatives are known to interact with various biological targets, leading to multiple pharmacological effects:

  • Antiviral Activity : Adamantane compounds have been studied for their ability to inhibit viral replication, particularly in influenza viruses. They function by interfering with the viral M2 protein, which is essential for viral uncoating.
  • Anticancer Properties : Research indicates that derivatives like this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms.
  • Neuroprotective Effects : Some studies suggest that adamantane derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

Activity Type Description Reference
AntiviralInhibition of influenza virus replication through M2 protein blockade.
AnticancerInduction of apoptosis in cancer cell lines (e.g., HeLa, HepG2).
NeuroprotectiveModulation of neurotransmitter release; potential use in treating Parkinson's disease.
AntimicrobialActivity against various bacterial strains; potential for development as an antibiotic agent.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of various Mannich bases, including adamantanyl derivatives, against human cancer cell lines. Results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating promising anticancer potential .
  • Antiviral Efficacy : Research on adamantane derivatives highlighted their effectiveness against influenza viruses, demonstrating a reduction in viral load in infected cell cultures when treated with these compounds .
  • Neuroprotective Properties : In vitro studies have shown that adamantanyl compounds can enhance acetylcholine release in neuronal models, suggesting a mechanism for their neuroprotective effects, which could be beneficial in treating Alzheimer's disease .

Properties

Molecular Formula

C22H29ClN2O

Molecular Weight

372.9 g/mol

IUPAC Name

1-adamantyl-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H29ClN2O/c1-15-2-3-19(11-20(15)23)24-4-6-25(7-5-24)21(26)22-12-16-8-17(13-22)10-18(9-16)14-22/h2-3,11,16-18H,4-10,12-14H2,1H3

InChI Key

YMONXMVRCJBRIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)Cl

Origin of Product

United States

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